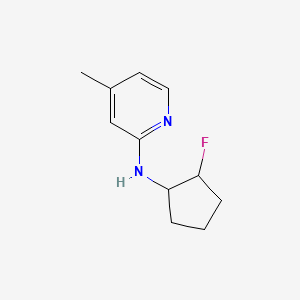
N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-methylpyridin-2-amine with a suitable 2-fluorocyclopentyl derivative. Fluorinated compounds are often synthesized using specialized techniques due to the unique properties of fluorine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring substituted with a methyl group and an amine group, and a cyclopentyl ring substituted with a fluorine atom .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. The amine group could participate in acid-base reactions, the fluorocyclopentyl group could undergo nucleophilic substitution reactions, and the pyridine ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase its stability and lipophilicity, and the amine group could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Fluoropicolinate Herbicides
The study by Johnson et al. (2015) describes a method for synthesizing 4-amino-5-fluoropicolinates, which are of interest as potential herbicides. This method involves the cascade cyclization of fluoroalkyl alkynylimines with primary amines, and it provides access to picolinic acids with various substituents that were previously inaccessible via cross-coupling chemistry (Johnson et al., 2015).
Antibacterial Activity of Pyridonecarboxylic Acids
Egawa et al. (1984) conducted research on pyridonecarboxylic acids, focusing on their antibacterial activity. They synthesized a range of compounds and found that specific derivatives exhibited more significant antibacterial activity than enoxacin, a known antibiotic. This research highlights the potential of these compounds in treating bacterial infections (Egawa et al., 1984).
Fluoropyridine in DNA Research
Solodinin et al. (2019) synthesized 5-fluoro-2′-deoxycytidine for studying the B/Z-DNA transition using 19F NMR spectroscopy. This research provides insights into the structural aspects of DNA and the impact of modified nucleosides on DNA's conformation (Solodinin et al., 2019).
Fluoro-functionalized Polymeric N-heterocyclic Carbene-Zinc Complexes
Yang et al. (2015) designed and synthesized fluoro-functionalized polymeric N-heterocyclic carbene-Zinc complexes, demonstrating their efficiency in catalyzing the formylation and methylation of amines using CO2. This work contributes to the development of environmentally friendly and efficient catalysts for organic synthesis (Yang et al., 2015).
Luminescent Gold(I) Carbenes from 2-Pyridylisocyanide Complexes
Bartolomé et al. (2008) explored the synthesis and characterization of isocyanide and carbene gold(I) complexes. These complexes display luminescent properties and provide insights into intramolecular and intermolecular hydrogen-bonding interactions, useful in the development of new luminescent materials (Bartolomé et al., 2008).
Neuronal Nitric Oxide Synthase Inhibition by Pyrrolidinomethyl 2-Aminopyridine Derivatives
Ji et al. (2010) designed and synthesized amino pyrrolidinomethyl 2-aminopyridine derivatives as inhibitors of neuronal nitric oxide synthase (nNOS). Their work contributes to the understanding of nNOS as a therapeutic target for neurodegenerative disorders (Ji et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-8-5-6-13-11(7-8)14-10-4-2-3-9(10)12/h5-7,9-10H,2-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSKBUFWCFQTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2CCCC2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

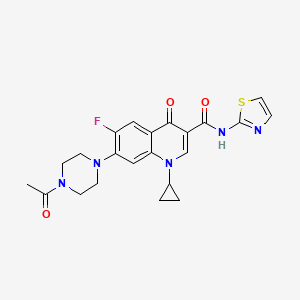
![4-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide](/img/structure/B2856412.png)
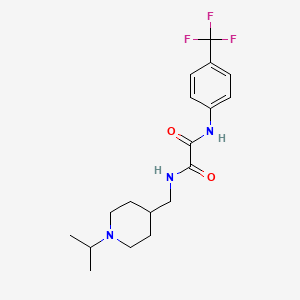
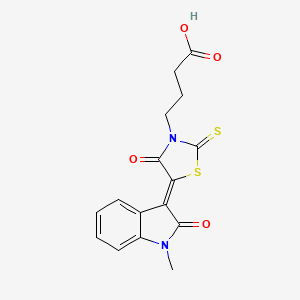
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2856415.png)
![4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide](/img/structure/B2856416.png)
![1,3-Benzothiazol-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2856420.png)
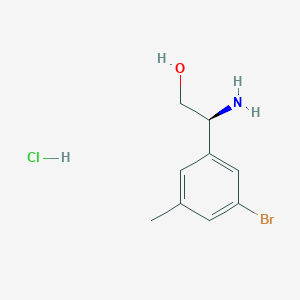
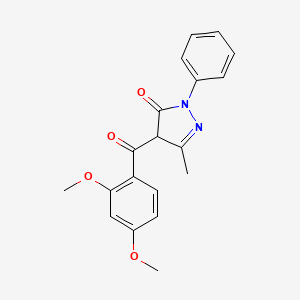

![6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2856428.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2856429.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2856431.png)
![2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B2856432.png)